Cinnamyl 2-methylcrotonate
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Overview
Description
Cinnamyl 2-methylcrotonate, also known as cinnamyl tiglate, is an organic compound with the molecular formula C14H16O2. It is an ester formed from cinnamyl alcohol and 2-methylcrotonic acid. This compound is known for its pleasant aroma and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamyl 2-methylcrotonate can be synthesized through the esterification reaction between cinnamyl alcohol and 2-methylcrotonic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cinnamyl 2-methylcrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Cinnamyl 2-methylcrotonate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the formulation of fragrances, flavors, and cosmetic products.
Mechanism of Action
The mechanism of action of cinnamyl 2-methylcrotonate involves its interaction with cellular components. It can inhibit the growth of microorganisms by disrupting cell membranes and interfering with metabolic pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Cinnamyl acetate: Another ester of cinnamyl alcohol, used in perfumery and flavoring.
Cinnamyl alcohol: The parent alcohol, known for its fragrance and use in various applications.
Cinnamic acid: A related compound with antimicrobial and antioxidant properties.
Uniqueness
Cinnamyl 2-methylcrotonate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its combination of cinnamyl and 2-methylcrotonic acid moieties contributes to its unique aroma and potential therapeutic effects.
Properties
CAS No. |
61792-12-9 |
---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenylprop-2-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-3-12(2)14(15)16-11-7-10-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |
InChI Key |
KRNURAJANZKGQN-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C=C/C1=CC=CC=C1 |
SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
Canonical SMILES |
CC=C(C)C(=O)OCC=CC1=CC=CC=C1 |
84254-87-5 61792-12-9 |
|
Synonyms |
cinnamyl tiglate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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